molecular formula C9H10ClF3N2O B1473295 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 2098120-65-9

2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1473295
CAS No.: 2098120-65-9
M. Wt: 254.63 g/mol
InChI Key: FINZRHVQNOFHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an azetidine. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an azetidine group, which is a four-membered ring containing one nitrogen atom and three carbon atoms .


Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic substitution reactions and reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridines are generally polar and can participate in hydrogen bonding. They are also basic due to the lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Thomas et al. (2016) describes the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent. This research indicates the compounds' significant antidepressant and nootropic activities, suggesting their use in developing more potent and safe CNS active agents for therapeutic applications (Thomas, Asha B., Nanda, R., Kothapalli, L., & Hamane, S. C., 2016).

Nicotinic Acetylcholine Receptor Binding

Doll et al. (1999) synthesized and evaluated the in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with the positron emitter fluorine-18, demonstrated promising properties for PET imaging of central nAChRs, indicating its potential for brain imaging studies (Doll, F., et al., 1999).

Synthesis and Antimicrobial Activity

Rajput et al. (2011) synthesized a series of pyridine derivatives, including 2-aminomethylene-[2-(3-chloro-2-oxo-4-substitutedaryl-1-azetidinyl)1,3,4-thiadiazol-5-yl)pyridines, and evaluated their antifungal activity. This study highlights the potential of these compounds as potent antifungal agents, offering insights into their use in developing new antimicrobial therapies (Rajput, C. S., Sharma, S., & Yashovardhan, 2011).

Synthesis of Pyrazolo[1,5-a]Pyridines

Greszler and Stevens (2009) explored the synthesis of pyrazolo[1,5-a]pyridines via azirines, demonstrating a method for preparing 2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine. This work contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Greszler, S. N., & Stevens, K., 2009).

Applications in Antiradiation Agents

Westland et al. (1973) synthesized substituted 2-pyridyloxy derivatives as antiradiation agents, indicating the potential of these compounds in developing therapies or protective agents against radiation exposure. This research provides a basis for further investigation into the medicinal applications of these and related compounds (Westland, R., et al., 1973).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, it could be subject to further testing and eventually clinical trials .

Properties

IUPAC Name

2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;/h1-3,7,13H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINZRHVQNOFHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.